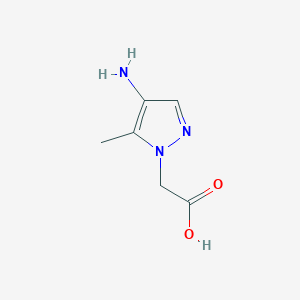

2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4-amino-5-methylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-4-5(7)2-8-9(4)3-6(10)11/h2H,3,7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYGMHQQQXHVBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds. For instance, the reaction of hydrazine hydrate with acetylacetone under acidic conditions can yield 3,5-dimethylpyrazole.

Amination: The introduction of the amino group at the 4-position can be achieved through nitration followed by reduction. For example, nitration of 3,5-dimethylpyrazole with nitric acid, followed by reduction with a suitable reducing agent like tin(II) chloride, can yield 4-amino-3,5-dimethylpyrazole.

Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be done through the reaction of the amino-substituted pyrazole with chloroacetic acid under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Substitution Reactions

The amino group at the pyrazole ring’s 4-position participates in nucleophilic substitution reactions. For example:

-

Electrophilic Aromatic Substitution : Reacts with aryl aldehydes under acidic conditions to form Schiff bases. This reaction is catalyzed by acetic acid and involves intermediate imine formation .

-

Acylation : The amino group reacts with acyl chlorides (e.g., acetyl chloride) to form amide derivatives. For instance, treatment with chloroacetyl chloride yields 2-chloro-N-(pyrazole)acetamide derivatives .

Table 1: Substitution Reactions and Conditions

Oxidation and Reduction

Condensation and Cyclization

The compound serves as a precursor in heterocyclic synthesis:

-

Pyrazolo-s-triazine Formation : Reacts with β-dicarbonyl compounds and triazine derivatives in a one-pot acetic acid-mediated reaction to form pyrazolo-s-triazine hybrids .

-

Fused Ring Systems : Under FeCl₃ catalysis, it undergoes cyclization with isoxazoles to yield pyrazolo-azirine complexes, which rearrange into polycyclic structures .

Table 2: Cyclization Reactions

Functional Group Interconversion

-

Esterification : The carboxylic acid reacts with alcohols (e.g., ethanol) under H₂SO₄ catalysis to form ethyl esters, enhancing lipophilicity for pharmaceutical applications.

-

Hydrolysis : Esters of this compound hydrolyze in acidic/basic media to regenerate the carboxylic acid.

Metal Complexation

The pyrazole ring and carboxylic acid group act as ligands for metal ions:

-

Fe³⁺ Complexes : Forms stable coordination complexes with FeCl₃, utilized in catalytic C–H activation reactions .

-

Zn²⁺/Cu²⁺ Chelation : Potential applications in metallodrug design, as suggested by docking studies with similar pyrazole derivatives .

Industrial and Pharmacological Relevance

-

Drug Synthesis : Serves as an intermediate in antiparasitic and anti-inflammatory agents. For example, derivatives show binding to leishmanial enzymes (ΔG = −9.8 kcal/mol) .

-

Material Science : Used in synthesizing photoactive polymers via conjugation with π-electron systems .

Key Mechanistic Insights

Scientific Research Applications

2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid, also known as AMPA, is a compound of significant interest in various scientific fields due to its unique chemical structure and biological properties. This article will explore its applications in scientific research, particularly in medicinal chemistry, agricultural science, and biochemistry.

Chemical Properties and Structure

This compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the amino group and the acetic acid moiety enhances its solubility and reactivity, making it a versatile compound in synthetic chemistry.

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry, particularly as a potential therapeutic agent. Research has shown that compounds with similar structures exhibit anti-inflammatory and analgesic properties.

Case Studies

- Anti-inflammatory Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds can inhibit cyclooxygenase enzymes, leading to reduced inflammation .

- Anticancer Properties : Research has indicated that pyrazole derivatives can induce apoptosis in cancer cells. For instance, a study focused on pyrazole analogs showed promising results against various cancer cell lines.

Agricultural Science

In agricultural science, this compound has been explored for its potential as a plant growth regulator. Its ability to modulate plant hormone levels may enhance crop yields and resistance to stress.

Case Studies

- Growth Regulation : A study published in Plant Growth Regulation examined the effects of pyrazole derivatives on plant growth parameters. Results indicated increased root and shoot biomass when treated with such compounds.

- Stress Resistance : Another research article highlighted the role of pyrazole compounds in enhancing drought resistance in crops by regulating stomatal closure and improving water use efficiency.

Biochemical Research

The compound is also utilized in biochemical research as a tool for studying enzyme mechanisms and metabolic pathways. Its structural properties allow it to act as an inhibitor or modulator of specific enzymes.

Case Studies

- Enzyme Inhibition : Research published in Biochemistry demonstrated that pyrazole derivatives could selectively inhibit certain enzymes involved in metabolic pathways, providing insights into their mechanisms.

- Metabolic Studies : Another study explored the use of this compound as a tracer in metabolic studies, helping to elucidate pathways involved in amino acid metabolism.

Data Tables

Below are tables summarizing the key findings related to the applications of this compound.

Mechanism of Action

The mechanism of action of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Data

Key Observations :

- The amino group in the target compound (4-position) contrasts with derivatives like the chloro-substituted analog or methoxyphenyl-containing compound , which may alter solubility and reactivity.

- The methyl group at the pyrazole 5-position is conserved in some analogs (e.g., CAS 882050-46-6 ), but its combination with an amino group distinguishes the target compound.

- Molecular weight varies significantly: the phenoxy-substituted derivative (326.35 g/mol) is bulkier, likely influencing pharmacokinetics compared to the simpler target compound (155.16 g/mol).

Spectral and Physicochemical Properties

Table 2: Spectral Data and Functional Groups

Key Observations :

- The phenoxy-substituted compound exhibits distinct aromatic proton signals (6.93–7.61 ppm) and an OCH₃ peak (3.74 ppm), absent in the target compound.

- The C=O stretch (~1674 cm⁻¹) is common to all acetic acid derivatives but may shift slightly depending on electronic effects from substituents.

Crystallographic and Computational Tools

Structural studies of these compounds often employ tools like SHELXL for refinement and ORTEP for visualization . For example, the phenoxy-substituted analog’s crystal structure could be resolved using SHELXL to confirm substituent orientation .

Biological Activity

2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula CHNO, exhibits significant potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications.

Structural Characteristics

The unique structure of this compound includes:

- Amino Group : Contributes to its biological activity through hydrogen bonding.

- Methyl Substituent : Enhances lipophilicity and may influence receptor binding.

- Acetic Acid Moiety : Provides additional interaction capabilities with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , inhibiting the growth of various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus at concentrations that suggest potential for further development as an antimicrobial agent .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties . Molecular docking studies reveal strong interactions with enzymes involved in inflammatory pathways, indicating its potential as a treatment for inflammatory diseases. Specifically, it may inhibit the release of pro-inflammatory cytokines such as TNF-alpha .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 20 µM . The mechanism appears to involve cell cycle arrest and induction of apoptosis.

The biological activity of this compound can be attributed to its ability to:

- Inhibit Enzymes : The compound acts on specific enzymes related to inflammation and cancer proliferation.

- Bind to Receptors : Its structural features allow it to interact with various receptors, modulating neurotransmitter systems and inflammatory responses .

Table 1: Summary of Biological Activities

| Activity Type | Targeted Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | |

| Antimicrobial | S. aureus | 12 | |

| Anti-inflammatory | TNF-alpha release | Not specified | |

| Anticancer | HepG2 | 10 | |

| Anticancer | HeLa | 20 |

Notable Research Findings

A study published in Nature indicated that derivatives of pyrazoles, including this compound, have shown promising anticancer activities across multiple cell lines. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Future Directions

Given its diverse biological activities, further research on this compound could lead to the development of novel therapeutic agents. Potential areas for exploration include:

- Synthesis of Analogues : Modifying the structure to improve potency and selectivity.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Combination Therapies : Investigating synergistic effects with existing drugs.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid?

The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or acetoacetate derivatives. For example, ethyl acetoacetate can react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine to form pyrazole intermediates, which are subsequently hydrolyzed to the carboxylic acid . Modifications to the pyrazole core (e.g., introducing the amino and methyl groups at positions 4 and 5) require careful control of reaction conditions (temperature, pH) and protecting group strategies to prevent side reactions.

Q. How is the structural identity of this compound confirmed experimentally?

Key techniques include:

- X-ray crystallography to resolve the 3D molecular geometry and confirm substituent positions .

- FTIR and NMR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyrazole ring protons at δ 6.5–7.5 ppm) .

- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Q. What are the recommended storage conditions for this compound?

While specific data for this compound is limited, related pyrazole-acetic acid derivatives are typically stored as powders at room temperature, protected from moisture and light. Stability studies suggest refrigeration (4°C) for long-term storage to prevent decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

Regioselectivity in pyrazole synthesis often arises from steric and electronic effects. For example:

- Vilsmeier–Haack reactions can selectively introduce formyl groups at specific positions .

- Computational modeling (e.g., DFT calculations) predicts reactive sites, guiding experimental design .

- Protecting group strategies (e.g., Boc for amino groups) ensure functionalization occurs at desired positions .

Q. How do computational and experimental spectral data compare, and how are discrepancies resolved?

Discrepancies between computational (DFT-predicted) and experimental (e.g., NMR, IR) data may arise from solvation effects or crystal packing. For instance:

Q. What methodologies are used to evaluate the biological activity of this compound?

While direct studies on this compound are not reported in the evidence, analogous pyrazole derivatives are screened via:

- Enzyme inhibition assays (e.g., COX-2 or kinase inhibition) using fluorometric or colorimetric readouts .

- Antimicrobial testing via broth microdilution to determine minimum inhibitory concentrations (MICs) .

- Cellular assays (e.g., cytotoxicity in cancer cell lines) combined with apoptosis markers (Annexin V/PI staining) .

Q. How can conflicting reactivity data in functionalization reactions be analyzed?

Contradictions may arise from competing reaction pathways (e.g., nucleophilic substitution vs. elimination). Strategies include:

- Kinetic vs. thermodynamic control : Varying reaction temperatures or catalysts to favor one pathway .

- Isotopic labeling (e.g., ¹⁵N) to track substituent migration during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.